molecular formula C14H15ClFNO B2830166 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride CAS No. 2138519-32-9

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride

Cat. No. B2830166
CAS RN: 2138519-32-9
M. Wt: 267.73
InChI Key: AMBAXUBRURQXGR-UHFFFAOYSA-N
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Description

“1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C14H14FNO . It is a solid substance and its molecular weight is 231.27 .


Molecular Structure Analysis

The molecular structure of “1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride” can be represented by the SMILES string NC(C)C(C=C1)=CC=C1OC(C=C2)=CC=C2F . This indicates that the molecule contains a fluorophenoxy group attached to a phenyl ethanamine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride” include its molecular weight (231.27 ) and its solid state . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Material Science and Polymer Chemistry

One notable application of related compounds is in the development of polybenzoxazine materials. Research by Trejo-Machin et al. (2017) highlights the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, which are crucial for a wide range of applications in material science (Trejo-Machin et al., 2017).

Chemistry and Corrosion Inhibition

In the field of corrosion science, amine derivative compounds, including those similar to "1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride," have been synthesized and evaluated as effective corrosion inhibitors for metals. Boughoues et al. (2020) conducted experimental and theoretical investigations on four amine derivatives, demonstrating their potential in protecting mild steel surfaces in corrosive environments. The study utilizes density functional theory and molecular dynamics simulation to understand the adsorption mechanism, offering insights into the molecular interactions that confer corrosion resistance (Boughoues et al., 2020).

Biochemistry and Molecular Recognition

In the realm of molecular recognition, the interaction between alcohols and primary amines, facilitated by hydrogen bonding, is of particular interest. Ermer and Eling (1994) explored the hydrogen-bonded architectures of linear diphenol–diamine complexes and aminophenols. Their work provides a foundation for understanding molecular recognition mechanisms, which are crucial for the design of novel biochemical sensors and supramolecular assemblies (Ermer & Eling, 1994).

properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBAXUBRURQXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride

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